![molecular formula C9H10O3 B15280206 Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)](/img/structure/B15280206.png)
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxy and hydroxymethyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) typically involves the hydroxylation and hydroxymethylation of acetophenone derivatives. One common method includes the use of catalysts such as metal halides (e.g., FeBr3, AlCl3) to facilitate the electrophilic aromatic substitution reactions . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products.
化学反应分析
Types of Reactions
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
科学研究应用
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism by which Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s potential anti-inflammatory effects could be due to its interaction with inflammatory mediators and enzymes.
相似化合物的比较
Similar Compounds
Acetophenone, 2’-hydroxy-4’-methoxy-: Similar structure but with a methoxy group instead of a hydroxymethyl group.
3-Hydroxyacetophenone: Lacks the hydroxymethyl group, making it less complex.
Uniqueness
Ethanone, 1-[3-hydroxy-2-(hydroxymethyl)phenyl]-(9CI) is unique due to the presence of both hydroxy and hydroxymethyl groups on the phenyl ring, which may contribute to its distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and potentially exhibit more diverse biological activities compared to its similar counterparts.
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
166.17 g/mol |
IUPAC 名称 |
1-[3-hydroxy-2-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)7-3-2-4-9(12)8(7)5-10/h2-4,10,12H,5H2,1H3 |
InChI 键 |
ADMKTAYMNAFZAW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC=C1)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


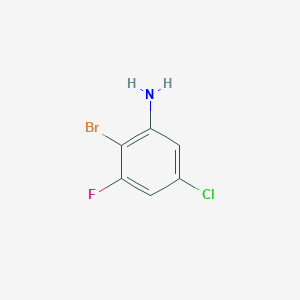
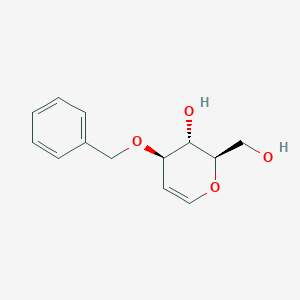

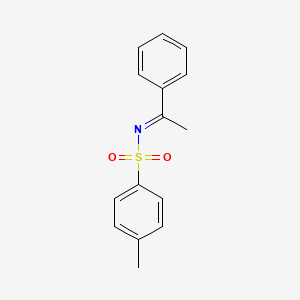
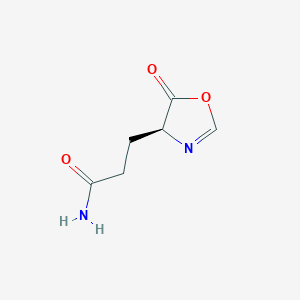


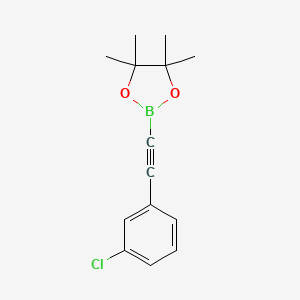
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
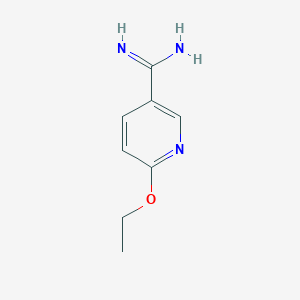


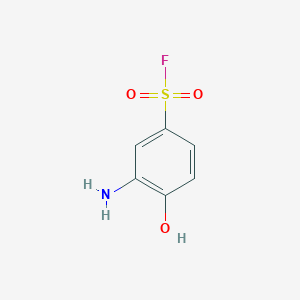
![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)
